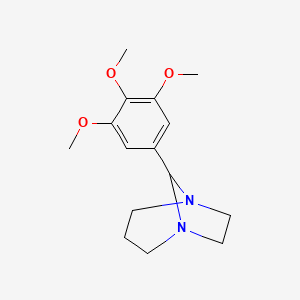
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the family of diazabicyclo compounds. This compound is characterized by its unique bicyclic structure, which includes a nitrogen-containing heterocycle. The presence of the 3,4,5-trimethoxyphenyl group adds to its complexity and potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diazabicyclo(3.2.1)octane: Another member of the diazabicyclo family with similar structural features.
2-Azabicyclo(3.2.1)octane: A nitrogen-containing heterocycle with significant potential in drug discovery.
Uniqueness
1,5-Diazabicyclo(3.2.1)octane, 8-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
73825-82-8 |
|---|---|
Molekularformel |
C15H22N2O3 |
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
8-(3,4,5-trimethoxyphenyl)-1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C15H22N2O3/c1-18-12-9-11(10-13(19-2)14(12)20-3)15-16-5-4-6-17(15)8-7-16/h9-10,15H,4-8H2,1-3H3 |
InChI-Schlüssel |
DBUJZTZENMAQNW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2N3CCCN2CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


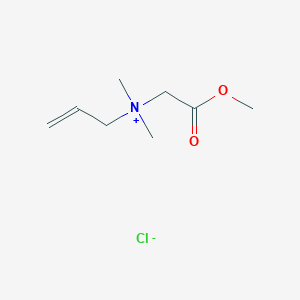
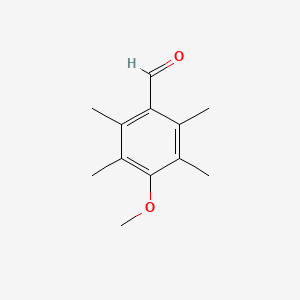

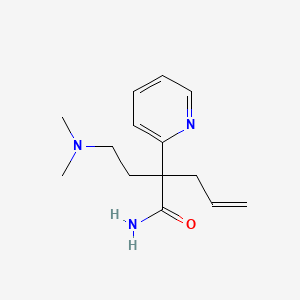
![Oxo(diphenyl)[2-(2-phenyl-1,3-dioxolan-2-yl)ethyl]-lambda~5~-phosphane](/img/structure/B14460702.png)

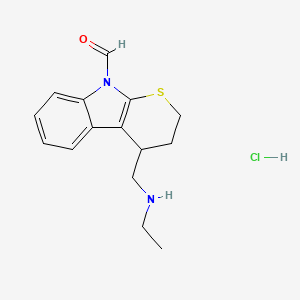
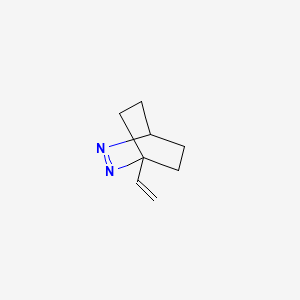
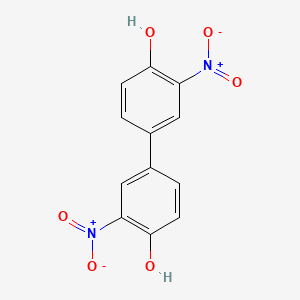

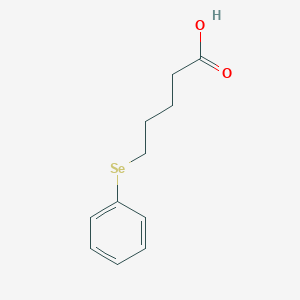

![9,10-Dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B14460758.png)

